molecular formula C20H21BF4N2O3 B13726061 n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n'-[3-(trifluoromethyl)phenyl]urea

n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n'-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B13726061
M. Wt: 424.2 g/mol
InChI Key: GZZJJGZKKMOIBS-UHFFFAOYSA-N
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Description

N-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea is a synthetic urea derivative featuring a bifunctional aromatic scaffold. The compound comprises two phenyl rings:

  • Ring A: Substituted with a fluorine atom at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) group at position 4. The boronic ester moiety is critical for applications in Suzuki-Miyaura cross-coupling reactions, enabling its use as a synthetic intermediate in pharmaceuticals or agrochemicals .
  • Ring B: Contains a trifluoromethyl (-CF₃) group at position 3, a highly electronegative substituent known to enhance metabolic stability and binding affinity in medicinal chemistry .

Its molecular weight and hydrophobicity (logP ~3.8, estimated) align with bioavailability requirements for small-molecule therapeutics .

Properties

Molecular Formula

C20H21BF4N2O3

Molecular Weight

424.2 g/mol

IUPAC Name

1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C20H21BF4N2O3/c1-18(2)19(3,4)30-21(29-18)13-8-9-16(15(22)11-13)27-17(28)26-14-7-5-6-12(10-14)20(23,24)25/h5-11H,1-4H3,(H2,26,27,28)

InChI Key

GZZJJGZKKMOIBS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n’-[3-(trifluoromethyl)phenyl]urea typically involves a multi-step process. One common method is a two-step substitution reaction. The first step involves the formation of the boronic acid pinacol ester intermediate, which is then reacted with the appropriate fluorinated phenyl isocyanate to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while nucleophilic substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n’-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n’-[3-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets through its fluorine and boron atoms. The fluorine atom’s strong electronegativity enhances the compound’s affinity for carbon atoms, potentially increasing its biological activity and stability . The boronic acid pinacol ester moiety allows for interactions with various enzymes and proteins, making it a versatile compound in biochemical applications.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Utility : The boronic ester facilitates modular derivatization, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .
  • Bioactivity Clustering : Hierarchical clustering (NCI-60 dataset) groups the compound with kinase inhibitors, contrasting with pesticidal ureas clustered separately .
  • Limitations : Low solubility may hinder in vivo efficacy, necessitating prodrug strategies or formulation optimization .

Biological Activity

The compound n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-n'-[3-(trifluoromethyl)phenyl]urea is an emerging chemical entity with potential biological activities, particularly in the field of cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

  • Molecular Formula : C20H23BFNO3
  • Molecular Weight : 355.21 g/mol
  • CAS Number : 2103386-32-7

The compound features a fluorinated phenyl group and a boron-containing moiety, which are significant for its biological activity.

The compound exhibits anti-proliferative effects primarily through the inhibition of specific signaling pathways involved in cancer cell growth. The presence of the boron atom is hypothesized to enhance the compound's interaction with biological targets, potentially acting as a bioisostere for nitro or nitrile groups commonly found in antiandrogens.

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the compound's efficacy against various cancer cell lines, including prostate cancer models. The following table summarizes the IC50 values obtained from these studies:

Cell Line IC50 (μM) Selectivity Index (SI)
LAPC-4 (Prostate)19.27.2
PC-334.71.3
HK-2 (Non-cancer)76.2-

These results indicate that the compound demonstrates significant anti-cancer activity while maintaining selectivity over non-cancerous cells.

Structure-Activity Relationships (SAR)

The structural components of n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-n'-[3-(trifluoromethyl)phenyl]urea contribute to its biological activity:

  • Fluorine Substitution : The introduction of fluorine in the ortho position enhances binding affinity to androgen receptors.
  • Boron Moiety : The presence of boron allows for unique interactions that may mimic traditional pharmacophores in antiandrogen therapies.
  • Trifluoromethyl Group : This group has been shown to influence lipophilicity and membrane permeability.

Study 1: Anti-Proliferative Activity

In a study published in MedChemComm, researchers synthesized a series of compounds similar to n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-n'-[3-(trifluoromethyl)phenyl]urea and assessed their anti-proliferative activity against LAPC-4 and PC-3 cell lines. The study highlighted that compounds with ortho-fluoro substitutions exhibited enhanced activity compared to their non-fluorinated counterparts .

Study 2: Selectivity Profile

Another research effort focused on determining the selectivity index of various derivatives against both cancerous and non-cancerous cell lines. The findings indicated that n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-n'-[3-(trifluoromethyl)phenyl]urea had a favorable selectivity profile compared to traditional therapies like flutamide and bicalutamide .

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